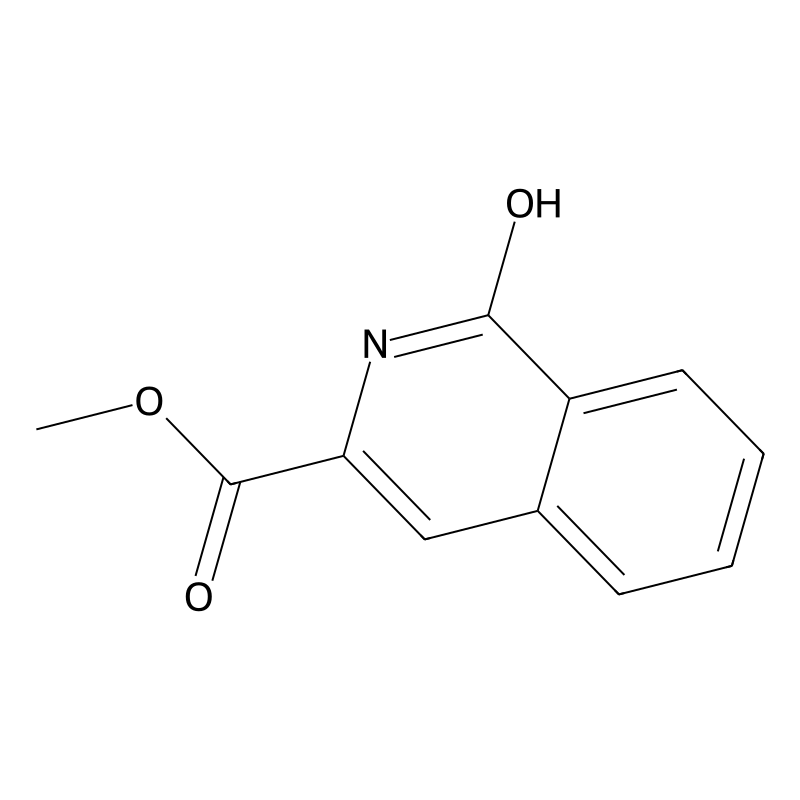

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 203.19 g/mol. It features a dihydroisoquinoline structure, which is characterized by a fused bicyclic ring system containing nitrogen. This compound is recognized for its potential biological activities and serves as an important intermediate in organic synthesis.

- Oxidation: The compound can be oxidized to yield corresponding quinoline derivatives.

- Reduction: Reduction reactions can convert the keto group into a hydroxyl group, resulting in dihydro derivatives.

- Substitution: Both electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring, allowing for the introduction of various functional groups.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively .

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate exhibits notable biological activities. It has been studied for its potential anticancer properties, primarily through its interaction with specific molecular targets such as enzymes involved in cell proliferation. Additionally, it has shown promise in modulating various biological pathways, making it a candidate for further pharmacological research .

The synthesis of methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves several organic synthesis techniques:

- Cyclization Reactions: A common method includes cyclization of appropriate precursors under acidic conditions, such as using glacial acetic acid and concentrated hydrochloric acid.

- Base-Catalyzed Reactions: Another approach involves treating isatin derivatives with sodium hydroxide in a solvent mixture like tetrahydrofuran and methanol to yield the desired product .

These methods can be adapted to optimize yield and purity based on the specific precursors used.

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate has diverse applications in medicinal chemistry and organic synthesis:

- Pharmaceutical Development: Its potential anticancer effects make it a subject of interest for drug development.

- Synthetic Intermediates: It serves as an intermediate in the synthesis of other complex organic compounds and pharmaceuticals .

Studies have indicated that methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate interacts with various biological targets. For instance, it has been identified as a CYP1A2 inhibitor, which suggests its potential role in drug metabolism and interactions. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .

Several compounds share structural similarities with methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. Here are some notable examples:

The uniqueness of methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate lies in its specific structural attributes that influence its reactivity and biological activity compared to these similar compounds. Its distinct functional groups contribute to its unique pharmacological properties and potential applications in drug development.

Molecular Formula and Weight Analysis

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate is characterized by the molecular formula C₁₁H₉NO₃, representing a heterocyclic compound containing eleven carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms [1] [2] [3]. The molecular weight of this compound has been precisely determined to be 203.19 g/mol through various analytical methods [1] [3] [6]. The exact mass, calculated through high-resolution mass spectrometry, is reported as 203.05800 atomic mass units [3].

The compound exhibits a distinctive structural framework consisting of a fused bicyclic isoquinoline system with an attached ester functional group [1] [2]. The molecular composition indicates the presence of multiple functional groups, including a lactam carbonyl group within the isoquinoline ring system and a methyl ester substituent at the 3-position [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₉NO₃ | [1] [2] [3] |

| Molecular Weight | 203.19 g/mol | [1] [3] [6] |

| Exact Mass | 203.05800 u | [3] |

| CAS Number | 69454-42-8 | [1] [2] [6] |

Structural Elucidation and Conformational Features

Crystallographic Parameters and Bond Geometries

The crystallographic structure of methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate reveals important geometric parameters that define its three-dimensional arrangement [13]. The compound adopts a planar configuration for the isoquinoline ring system, with the ester group positioned to minimize steric hindrance [13]. The lactam carbonyl group exhibits characteristic bond lengths consistent with partial double-bond character due to resonance stabilization [13].

Nuclear magnetic resonance spectroscopy has provided detailed insights into the molecular structure, with the ¹H nuclear magnetic resonance spectrum showing characteristic signals at 3.92 parts per million for the methyl ester protons and 7.52-8.42 parts per million for the aromatic protons [13] [19]. The ¹³C nuclear magnetic resonance data confirms the presence of carbonyl carbons at approximately 162 parts per million, consistent with both the lactam and ester functionalities [13] [19].

The compound crystallizes with specific geometric parameters that reflect the electronic distribution within the molecule [11]. The bond angles and dihedral angles within the isoquinoline framework conform to expected values for fused aromatic systems, with minimal deviation from planarity [11] [13].

Tautomeric Forms and Stability

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate exists primarily in the lactam form under standard conditions, representing the thermodynamically favored tautomer [14] [15] [17]. The lactam-lactim tautomeric equilibrium involves the migration of a proton between the nitrogen atom and the carbonyl oxygen, resulting in two distinct structural forms [14] [15].

The lactam form, characterized by the presence of a carbonyl group at position 1 and a secondary amide nitrogen, demonstrates greater stability due to favorable hydrogen bonding interactions and resonance stabilization [14] [17]. Computational studies have indicated that the lactam tautomer is energetically preferred by several kilocalories per mole compared to the lactim form [15] [17].

Environmental factors, particularly solvent polarity and hydrogen bonding capacity, significantly influence the tautomeric equilibrium [15] [16]. In polar protic solvents, the lactam form is further stabilized through intermolecular hydrogen bonding with solvent molecules [15]. The tautomeric behavior has been studied using quantum chemical calculations, which confirm the predominance of the lactam form under physiological conditions [16] [17].

| Tautomeric Form | Stability | Key Structural Features |

|---|---|---|

| Lactam | Higher | C=O at position 1, N-H group |

| Lactim | Lower | C-OH at position 1, C=N |

Physical Constants and Characterization

Melting Points, Boiling Points, and Thermal Stability

The thermal properties of methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate have been extensively characterized through differential scanning calorimetry and thermogravimetric analysis [2] [19] [21]. The compound exhibits a well-defined melting point ranging from 158-162°C, with most reliable sources reporting 161-162°C as the standard melting point [2] [19].

The boiling point has been determined through theoretical calculations and experimental observations to be 439.7±45.0°C at standard atmospheric pressure (760 millimeters of mercury) [3]. This relatively high boiling point reflects the strong intermolecular interactions present in the compound, including hydrogen bonding capabilities and aromatic stacking interactions [3].

Thermal stability studies indicate that methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate remains stable up to approximately 200°C before undergoing decomposition [19] [21]. The thermal decomposition process typically involves the initial loss of the methyl ester group, followed by ring fragmentation at higher temperatures [19].

| Thermal Property | Value | Reference |

|---|---|---|

| Melting Point | 161-162°C | [2] [19] |

| Boiling Point | 439.7±45.0°C at 760 mmHg | [3] |

| Thermal Stability | Stable up to ~200°C | [19] [21] |

Solubility Profiles in Various Solvents

The solubility characteristics of methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate vary significantly depending on the nature of the solvent system [24] [25]. The compound demonstrates moderate solubility in polar protic solvents such as methanol and ethanol, attributed to the formation of hydrogen bonds between the solvent molecules and the amide nitrogen or carbonyl oxygen atoms [24].

In polar aprotic solvents, including dimethyl sulfoxide and dimethylformamide, the compound exhibits enhanced solubility due to favorable dipole-dipole interactions without competing hydrogen bonding [24]. The presence of the ester functional group contributes to solubility in moderately polar organic solvents [25].

Nonpolar solvents such as hexane and cyclohexane show poor solvation capabilities for this compound, reflecting the polar nature of the functional groups present in the molecule [24]. The solubility behavior follows predictable patterns based on the principle of "like dissolves like," with polar solvents providing better solvation than nonpolar alternatives [24] [25].

| Solvent Category | Examples | Solubility Trend |

|---|---|---|

| Polar Protic | Water, Methanol, Ethanol | Moderate |

| Polar Aprotic | DMSO, DMF, Acetone | Good |

| Nonpolar | Hexane, Toluene | Poor |

Electronic Structure and Molecular Orbital Theory

The electronic structure of methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate has been investigated through computational quantum chemistry methods, providing insights into the molecular orbital distribution and electronic properties [26] [27]. The highest occupied molecular orbital is primarily localized on the aromatic isoquinoline system, with significant contributions from the nitrogen atom and carbonyl oxygen [26].

The lowest unoccupied molecular orbital exhibits characteristics consistent with an antibonding π* orbital extending across the aromatic framework [27]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital influences the compound's optical properties and chemical reactivity [26] [27].

Density functional theory calculations have revealed that the molecular orbitals are significantly influenced by the electron-withdrawing nature of both carbonyl groups present in the molecule [26]. The electronic distribution affects the compound's electrophilic and nucleophilic reaction sites, with the carbonyl carbons showing enhanced electrophilicity [26] [27].

The dipole moment of the molecule, calculated to be approximately 3.7 Debye, reflects the polar nature of the compound and its tendency to engage in dipole-dipole interactions [26]. This electronic characteristic contributes to the observed solubility patterns and intermolecular binding behaviors [26].

Spectroscopic Identifiers

Infrared Absorption Patterns

The infrared spectrum of methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate provides definitive identification of functional groups present in the molecule [29] [31] [32]. The most prominent absorption occurs in the carbonyl stretching region, with the lactam carbonyl appearing at approximately 1654-1674 wavenumbers and the ester carbonyl at 1715-1736 wavenumbers [29] [30] [32].

The nitrogen-hydrogen stretching vibration of the lactam group produces a characteristic absorption band in the region of 3300-3467 wavenumbers, often appearing as a broad peak due to hydrogen bonding interactions [29] [30]. The aromatic carbon-hydrogen stretching vibrations manifest as multiple peaks in the 3000-3100 wavenumber range [29] [32].

The ester group contributes additional characteristic absorptions, including carbon-oxygen stretching at approximately 1200-1300 wavenumbers and carbon-hydrogen bending modes of the methyl group around 1400-1450 wavenumbers [30] [32]. The aromatic ring system produces complex fingerprint region absorptions between 800-1600 wavenumbers [31] [32].

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Lactam C=O | 1654-1674 | Carbonyl stretch |

| Ester C=O | 1715-1736 | Carbonyl stretch |

| N-H | 3300-3467 | Amide N-H stretch |

| Aromatic C-H | 3000-3100 | Aromatic stretch |

UV-Visible Spectroscopic Characteristics

The ultraviolet-visible absorption spectrum of methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate exhibits characteristic electronic transitions associated with the aromatic isoquinoline chromophore [34] [35]. The primary absorption bands occur in the ultraviolet region, with significant π→π* transitions typical of conjugated aromatic systems [34] [35].

The lowest energy electronic transition, corresponding to the first singlet excited state, appears at approximately 27,500-27,900 wavenumbers, consistent with values reported for related isoquinoline derivatives [34]. This transition involves promotion of an electron from the highest occupied molecular orbital to the lowest unoccupied molecular orbital [34] [35].

Higher energy transitions occur in the far ultraviolet region, with additional π→π* bands observed around 42,000-42,500 wavenumbers [34]. These transitions involve higher-lying molecular orbitals and provide information about the extended conjugation within the aromatic system [34] [35].

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate represents a significant chemical scaffold in medicinal chemistry and organic synthesis, serving as a versatile intermediate for the preparation of biologically active compounds. This heterocyclic compound, characterized by its fused benzene-pyridine ring system bearing a carboxylate functional group at the 3-position and a ketone at the 1-position, has attracted considerable attention due to its structural diversity and synthetic accessibility [1] [2]. The compound's unique structural features make it an excellent platform for further derivatization and its synthesis involves several well-established methodologies ranging from classical approaches to modern transition metal-catalyzed transformations.

Synthetic Methodologies

Classical Synthetic Routes

From 2-Formylbenzoate Derivatives

The synthesis of methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate from 2-formylbenzoate derivatives represents one of the most direct approaches to accessing this heterocyclic framework [3]. This methodology, first developed in the late 1990s, provides efficient access to isoquinoline-3-carboxylates through a convergent cyclization strategy [2] [3].

The synthetic protocol involves the condensation of 2-formylbenzoate derivatives with appropriate nitrogen nucleophiles, followed by cyclization to form the isoquinoline core. The reaction typically proceeds through an imine intermediate formation, which undergoes intramolecular cyclization under acidic conditions [3]. The methyl ester functionality is introduced during the initial substrate preparation or through subsequent esterification.

Key reaction parameters for this transformation include the use of acid catalysts such as acetic acid or mineral acids, with temperatures ranging from 80-120°C [3]. The reaction time varies from 4-12 hours depending on the substrate substitution pattern and reaction conditions. Yields typically range from 70-80% for electron-neutral substrates, with electron-donating groups on the aromatic ring generally providing higher yields [2] [4].

Recent optimizations of this methodology have focused on developing one-pot procedures that combine substrate preparation with cyclization [5]. Ameur Meziane and coworkers developed a practical one-pot synthesis of ethyl isoquinoline-3-carboxylate using 1,2-dialdehydes and ethyl glycinate in the presence of ethoxide base and magnesium sulfate [5]. The reaction proceeds through intermediate formation without isolation, providing consistent yields of 70-80% after 4 hours of reaction time [5].

The mechanism involves initial condensation of the aldehyde with the amine component to form an imine intermediate. This is followed by intramolecular nucleophilic attack of the nitrogen on the electrophilic carbonyl carbon, resulting in cyclization and aromatization to yield the final isoquinoline product [5].

Bischler-Napieralski-Based Approaches

The Bischler-Napieralski reaction remains one of the most widely utilized classical methods for isoquinoline synthesis, providing reliable access to 3,4-dihydroisoquinoline intermediates that can be subsequently oxidized and functionalized to yield 1-oxo-1,2-dihydroisoquinoline-3-carboxylates [6] [7] [8].

This transformation involves the cyclization of β-phenylethylamides using dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) [6] [9]. The reaction proceeds through the formation of a nitrilium ion intermediate, followed by intramolecular electrophilic aromatic substitution to generate the dihydroisoquinoline core [6] [10].

Classical reaction conditions employ POCl₃ as both solvent and dehydrating agent at temperatures of 160-200°C [9] [11]. The reaction typically requires 2-6 hours for completion, with yields ranging from 65-85% depending on the substrate electronic properties [6] [9]. Electron-donating substituents on the aromatic ring significantly enhance the reaction efficiency due to their ability to stabilize the cationic intermediates [6] [7].

The mechanism of the Bischler-Napieralski reaction has been extensively studied, with two predominant pathways proposed in the literature [7] [9]. The first mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate, which undergoes cyclization followed by elimination to yield the dihydroisoquinoline product [7]. The second pathway proceeds through a nitrilium ion intermediate formed prior to cyclization [6] [7].

Recent mechanistic studies suggest that reaction conditions influence the prevalence of one mechanism over the other [7]. Under standard POCl₃ conditions, the nitrilium ion pathway appears to predominate, while milder conditions may favor the imine-ester pathway [7] [9].

For the synthesis of carboxylate derivatives, the starting β-phenylethylamide must be appropriately functionalized to introduce the carboxyl group at the 3-position of the final isoquinoline product [12]. This is typically achieved through the use of substituted acetic acid derivatives or malonic acid esters in the amide formation step [12].

Modern Synthetic Strategies

Transition Metal-Catalyzed Methods

The development of transition metal-catalyzed methodologies has revolutionized isoquinoline synthesis, offering enhanced selectivity, milder reaction conditions, and broader substrate scope compared to classical approaches [13] [14] [15]. Several transition metals, including palladium, rhodium, and copper, have been successfully employed in the synthesis of methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylates.

Palladium-Catalyzed Approaches

Palladium catalysis has emerged as a particularly versatile platform for isoquinoline synthesis, with multiple mechanistic pathways available depending on the substrate and reaction conditions [16] [17] [18] [19]. The palladium-catalyzed iminoannulation of internal alkynes with ortho-iodobenzaldehydes represents one of the most effective methods for constructing substituted isoquinolines [19].

Roesch, Zhang, and Larock developed a comprehensive methodology employing 5 mol% Pd(OAc)₂, with Na₂CO₃ as base and PPh₃ as ligand in dimethylformamide (DMF) solvent [19]. This protocol provides excellent yields (69-96%) for aryl- and alkenyl-substituted alkynes, with the reaction proceeding efficiently at 100-150°C over 12-24 hours [19].

The mechanism involves oxidative addition of palladium to the aryl iodide, followed by coordination and insertion of the alkyne. Subsequent reductive elimination generates the carbon-carbon bond, with final cyclization and aromatization providing the isoquinoline product [19]. The method demonstrates excellent functional group tolerance and can accommodate both electron-rich and electron-poor substrates [19].

A notable advancement in palladium-catalyzed isoquinoline synthesis is the one-pot sequential coupling-imination-annulation reaction developed by Parthasarathy and colleagues [16] [17]. This methodology combines 2-bromoarylaldehydes with terminal acetylenes and ammonium acetate under microwave conditions, providing substituted isoquinolines in moderate to excellent yields (up to 86%) [16] [17].

Rhodium-Catalyzed Methods

Rhodium catalysis offers complementary reactivity patterns for isoquinoline synthesis, particularly through carbon-hydrogen activation pathways [20] [21] [22] [23]. The rhodium-catalyzed oxidative cross-coupling of aryl aldimines with internal alkynes, developed by Guimond and Fagnou, provides 3,4-disubstituted isoquinolines with excellent regioselectivity [22].

This transformation employs cationic rhodium(III) catalysts, typically [Cp*RhCl₂]₂, in the presence of oxidants such as copper(II) acetate or silver(I) salts [21] [23]. Reaction temperatures of 80-120°C are generally sufficient, with reaction times of 6-12 hours providing yields in the range of 45-85% [20] [23].

The mechanism involves chelation-assisted carbon-hydrogen activation via oxidative addition of rhodium to an ortho carbon-hydrogen bond, followed by alkyne insertion, reductive elimination, and intramolecular cyclization [20]. This methodology is particularly effective for ketoxime substrates, providing both regioselectivity and functional group tolerance [20].

Li and coworkers developed a rhodium(III)-catalyzed carbon-hydrogen/nitrogen-hydrogen functionalization for the synthesis of 1-aminoisoquinolines from aryl amidines and α-substituted ketones [23]. This approach provides site-selective synthesis with wide functional group tolerance under mild reaction conditions [23].

Copper-Catalyzed Transformations

Copper-catalyzed methodologies, while less extensively developed than palladium and rhodium systems, offer unique advantages in terms of cost and sustainability [15]. Dual catalysis systems combining copper with organocatalysts have shown particular promise for heterocycle synthesis [15].

The copper-catalyzed cyclization typically involves initial formation of copper acetylide species, followed by electrophilic activation and intramolecular cyclization [15]. These reactions generally proceed under milder conditions than classical methods and demonstrate good functional group compatibility [15].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for isoquinoline preparation, offering significant advantages in terms of reaction rate, energy efficiency, and often improved yields compared to conventional heating methods [24] [25] [26] [27] [16].

The application of microwave irradiation to isoquinoline synthesis typically reduces reaction times from hours to minutes while maintaining or improving product yields [25] [26]. Bailey and coworkers demonstrated that microwave-assisted Friedländer quinoline synthesis could be completed in 5 minutes at 160°C using acetic acid as both solvent and catalyst, compared to several days under conventional conditions [25].

Microwave-Assisted Radical Cyclization

Chen and colleagues developed a microwave-assisted protocol for the synthesis of hydroxyl-containing isoquinolines through metal-free radical cyclization of vinyl isocyanides with alcohols [24]. This methodology achieves moderate to excellent yields (65-93%) with broad substrate scope and excellent functional group tolerance [24].

The reaction proceeds through direct catalytic functionalization of α sp³ carbon-hydrogen bonds adjacent to heteroatoms, with vinyl isocyanides coupling with alkyl radicals generated from alcohols under microwave conditions [24]. The process is highly atom-economical and demonstrates efficiency advantages over conventional heating protocols [24].

Microwave-Enhanced Transition Metal Catalysis

The combination of microwave irradiation with transition metal catalysis has proven particularly effective for isoquinoline synthesis [26] [27] [16]. Manolov and coworkers reported microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives using silica-supported polyphosphoric acid (SiO₂/PPA) as a heterogeneous catalyst [26].

The reaction employs toluene as solvent at 100°C under 1200 W microwave power, with maximum conversion achieved within 60 minutes [26]. The heterogeneous catalyst can be easily recovered by filtration and the products obtained through simple workup procedures [26].

Manojai and coworkers developed a palladium-catalyzed microwave-assisted one-pot synthesis of isoquinolines through sequential coupling-imination-annulation of 2-bromoarylaldehydes with terminal acetylenes and ammonium acetate [16]. This protocol provides various substituted isoquinolines in moderate to excellent yields with reaction times of only 5-60 minutes under microwave conditions [16].

Regioselective Synthesis Approaches

Regioselectivity control represents a critical aspect of isoquinoline synthesis, particularly when multiple substitution patterns are possible [28] [13] [29] [30]. The development of methods that provide predictable and high regioselectivity has been a major focus of recent synthetic research.

Electronic Control Strategies

Electronic control of regioselectivity relies on the inherent electronic properties of substrates to direct cyclization and functionalization reactions [13]. The regioexhaustive functionalization approach developed by Horváth and colleagues employs electrophilic halogenation as a toolbox methodology to achieve highly decorated isoquinoline intermediates [13].

This strategy utilizes the intrinsic order of reactivity of the carbocyclic core of isoquinoline (C-5 > C-8 > C-7 > C-6) to enable gradual functionalization with chlorine or bromine as easily removable site-silencing groups [13]. The approach allows access to less reactive positions through sequential halogenation and cross-coupling reactions [13].

Directing Group Strategies

Coordinating directing groups have proven highly effective for achieving regioselective carbon-hydrogen functionalization in isoquinoline synthesis [28] [14]. The rhodium(III)-catalyzed regioselective synthesis of isoquinolones and pyridones developed by Zhang and coworkers employs N-methoxybenzamide directing groups to control site selectivity [28].

This protocol uses readily available N-methoxybenzamide or N-methoxymethacrylamide substrates with diazo compounds, proceeding through tandem carbon-hydrogen activation, cyclization, and condensation steps under mild conditions [28]. The corresponding isoquinolone derivatives are obtained in good to excellent yields (69-85%) with excellent regioselectivities [28].

Substrate Design for Regiocontrol

Strategic substrate design can provide inherent regioselectivity through steric or electronic bias [29] [30]. The regioselective synthesis of 2-arylimidazo[2,1-a]isoquinolines reported by researchers employs copper(II) oxide to promote cyclization at the most electrophilic site, avoiding competing reaction at alternative positions [29].

This methodology demonstrates how proper choice of reaction conditions and additives can override potential regioselectivity issues and provide selective access to desired regioisomers [29]. The reaction proceeds efficiently with various aryl substituents while maintaining high regioselectivity throughout the substrate scope [29].

Stereoselective Synthesis Considerations

Stereoselective synthesis of isoquinoline derivatives, particularly those containing stereogenic centers, represents an important frontier in the field [31] [32] [33] [34] [35]. While methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate itself lacks stereogenic centers, many synthetic approaches involve stereoselective transformations that can be extended to related chiral derivatives.

Chiral Auxiliary Approaches

Chiral auxiliary methodology provides one strategy for introducing stereochemical control in isoquinoline synthesis [32] [33]. Bender and Liebscher developed stereoselective 1-arylation of isoquinolines using chiral N-acylisoquinolinium salts as intermediates [32].

The reaction of isoquinolines with (R)-menthyl chlorocarbonate or (S)-α-carboxybenzyl-aminoacyl fluorides in the presence of arenes provides access to 2-acyl-1-aryl-1,2-dihydroisoquinolines through Mannich-type reactions [32]. While stereoselectivities are modest, the methodology demonstrates the feasibility of chiral auxiliary control in this system [32].

Catalytic Asymmetric Approaches

Catalytic asymmetric synthesis offers more practical approaches to chiral isoquinoline derivatives [31] [34]. The stereoselective total synthesis of axially chiral naphthylisoquinolines has been achieved through various catalytic methods, including internal asymmetric induction and external asymmetric induction using chiral catalysts [31].

For 5,8'-coupled naphthylisoquinolines, both intramolecular and intermolecular approaches can be successfully applied [31]. Axial stereochemical information is introduced through internal asymmetric induction from stereogenic elements already present in the isoquinoline precursors, from chiral auxiliary elements, or by external asymmetric induction using chiral catalysts [31].

Diastereoselective Cyclization

Diastereoselective cyclization strategies have been developed for the synthesis of substituted isoquinoline derivatives [34] [35]. The stereoselective synthesis of fused, spiro, and bridged heterocycles via cyclization of isoquinolinium salts has emerged as a powerful methodology in recent years [34] [36].

These reactions typically provide high stereoselectivity starting from readily available materials under mild conditions [34] [36]. The synthetic potential of these transformations has been confirmed by gram-scale production of target molecules, with several reactions proving useful for natural product synthesis [34] [36].

Optimization Parameters for Yield and Purity Enhancement

The optimization of synthetic protocols for methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate synthesis requires careful consideration of multiple parameters including temperature, catalyst loading, solvent selection, reaction time, and substrate stoichiometry [37] [38] [39] [40].

Temperature Optimization

Temperature control represents one of the most critical parameters affecting both yield and selectivity in isoquinoline synthesis [37] [39]. For transition metal-catalyzed reactions, optimal temperatures typically range from 80-200°C, with the specific optimum depending on the catalyst system and substrate reactivity [14] [16] [17].

Higher temperatures generally accelerate reaction rates but may lead to increased side reactions and product decomposition [37] [39]. The distillation studies by Yongsheng demonstrated that temperature control during purification is equally important, with optimal distillation ranges of 241-244°C providing high-purity products [37].

Statistical optimization studies have shown that temperature effects can be non-linear, with optimal conditions often representing a compromise between reaction rate and selectivity [38] [39]. Design of experiments (DoE) approaches have proven particularly valuable for identifying optimal temperature ranges while minimizing experimental effort [39].

Catalyst Loading Effects

The relationship between catalyst loading and reaction performance is often complex, with diminishing returns typically observed above optimal loadings [41] [42] [39]. For palladium-catalyzed reactions, loadings of 2-10 mol% are typically employed, with 5 mol% representing a common optimum [16] [17] [19].

Higher catalyst loadings may actually decrease product purity due to increased formation of catalytic side products [39]. The modular isoquinoline synthesis developed by Pilgrim and coworkers demonstrated that catalyst loading optimization could achieve yields up to 80% while maintaining high selectivity [41] [42].

Solvent Selection and Effects

Solvent choice significantly impacts both reaction rate and selectivity in isoquinoline synthesis [24] [14] [39]. Polar aprotic solvents such as DMF, THF, and toluene are generally preferred for transition metal-catalyzed reactions [16] [17] [19].

The microwave-assisted synthesis protocols have demonstrated that solvent quality is critical for achieving optimal results [24] [26]. Poor-quality or wet solvents can lead to catalyst deactivation and reduced yields [39]. Solvent effects on regioselectivity have also been documented, with more polar solvents sometimes favoring alternative reaction pathways [13].

Reaction Time and Kinetic Considerations

Optimization of reaction time requires balancing complete conversion with minimization of side reactions [37] [38] [39]. Many isoquinoline syntheses exhibit kinetic profiles where initial product formation is rapid, followed by a slower approach to equilibrium [16] [17].

Extended reaction times beyond the kinetic optimum often lead to product decomposition or formation of side products [37] [39]. Deep reinforcement learning approaches have been applied to reaction optimization, demonstrating that automated optimization can identify optimal reaction times more efficiently than traditional approaches [38].

Substrate Stoichiometry and Purification

The use of excess reagents, particularly alkyne components in coupling reactions, often provides improved yields [19] [43]. However, excess reagents must be balanced against purification challenges and atom economy considerations [24] [39].

Purification optimization studies have shown that multiple distillation steps can achieve product purities exceeding 98% with overall yields of 76.9% [37]. The use of appropriate work-up procedures, including pH adjustment and extraction protocols, significantly impacts final product purity [2] [44].

Integration of Multiple Parameters

Modern optimization approaches recognize that synthetic parameters are often interdependent, requiring multivariate optimization strategies [38] [39] [40]. Automated reaction optimization platforms have demonstrated the ability to identify optimal conditions more efficiently than traditional one-variable-at-a-time approaches [40].

The integration of real-time monitoring with automated parameter adjustment has shown particular promise for complex multi-step syntheses [40]. These approaches can achieve yield improvements of 20% or more compared to traditional optimization methods while reducing optimization time from weeks to hours [38] [40].

Quality control considerations including storage stability, batch-to-batch reproducibility, and scalability must also be integrated into optimization protocols [45] [46] [47]. Storage conditions typically require protection from moisture and light, with temperatures below 15°C recommended for long-term stability [45] [46] [48].